molecular formula C8H7BrFNO2 B14788442 3-Amino-2-bromo-6-fluoro-5-methylbenzoic acid

3-Amino-2-bromo-6-fluoro-5-methylbenzoic acid

Cat. No.: B14788442
M. Wt: 248.05 g/mol
InChI Key: FCRGOBLRDLUWPE-UHFFFAOYSA-N
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Description

3-Amino-2-bromo-6-fluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H7BrFNO2 This compound is a derivative of benzoic acid, featuring amino, bromo, fluoro, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-bromo-6-fluoro-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-Amino-6-fluoro-5-methylbenzoic acid, followed by purification processes to isolate the desired product. The reaction conditions often involve the use of bromine or brominating agents in the presence of catalysts or under specific temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-bromo-6-fluoro-5-methylbenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines, often in the presence of a base.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Amino-2-bromo-6-fluoro-5-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-2-bromo-6-fluoro-5-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of amino, bromo, fluoro, and methyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry .

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

3-amino-2-bromo-6-fluoro-5-methylbenzoic acid

InChI

InChI=1S/C8H7BrFNO2/c1-3-2-4(11)6(9)5(7(3)10)8(12)13/h2H,11H2,1H3,(H,12,13)

InChI Key

FCRGOBLRDLUWPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1F)C(=O)O)Br)N

Origin of Product

United States

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